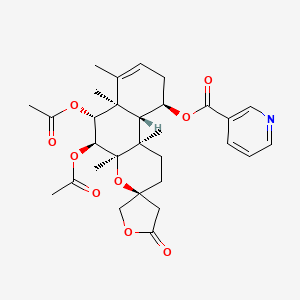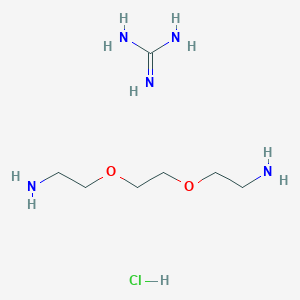![molecular formula C22H28O4 B1168131 2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol;tricyclo[5.2.1.02,6]deca-3,8-diene CAS No. 119345-05-0](/img/structure/B1168131.png)
2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol;tricyclo[5.2.1.02,6]deca-3,8-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol;tricyclo[52102,6]deca-3,8-diene is a complex organic compound that combines the structural features of oxirane, phenol, and tricyclo[52102,6]deca-3,8-diene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol;tricyclo[5.2.1.02,6]deca-3,8-diene typically involves multiple steps:
Formation of Oxirane Rings: The oxirane rings can be synthesized through the epoxidation of alkenes using peracids such as m-chloroperoxybenzoic acid.
Attachment of Phenol: Phenol can be introduced through a nucleophilic substitution reaction where phenol reacts with an appropriate halide or epoxide.
Incorporation of Tricyclo[5.2.1.02,6]deca-3,8-diene: This step involves the Diels-Alder reaction between a diene and a dienophile to form the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The oxirane rings can undergo oxidation to form diols.
Reduction: Reduction reactions can open the oxirane rings to form alcohols.
Substitution: Nucleophilic substitution reactions can replace the oxirane rings with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Diols: Formed from the oxidation of oxirane rings.
Alcohols: Resulting from the reduction of oxirane rings.
Substituted Compounds: Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol;tricyclo[5.2.1.02,6]deca-3,8-diene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets. The oxirane rings can react with nucleophilic sites in biological molecules, leading to modifications that alter their function. The phenol group can participate in hydrogen bonding and π-π interactions, while the tricyclic structure provides rigidity and stability to the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A Diglycidyl Ether: Similar in having oxirane and phenol groups but lacks the tricyclic structure.
Epoxy Resins: Contain oxirane rings but differ in their overall structure and applications.
Uniqueness
2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol;tricyclo[521
Propriétés
Numéro CAS |
119345-05-0 |
|---|---|
Formule moléculaire |
C22H28O4 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
2-(oxiran-2-ylmethoxymethyl)oxirane;phenol;tricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H12.C6H10O3.C6H6O/c1-2-9-7-4-5-8(6-7)10(9)3-1;1(5-3-8-5)7-2-6-4-9-6;7-6-4-2-1-3-5-6/h1-2,4-5,7-10H,3,6H2;5-6H,1-4H2;1-5,7H |
SMILES |
C1C=CC2C1C3CC2C=C3.C1C(O1)COCC2CO2.C1=CC=C(C=C1)O |
SMILES canonique |
C1C=CC2C1C3CC2C=C3.C1C(O1)COCC2CO2.C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B1168069.png)
